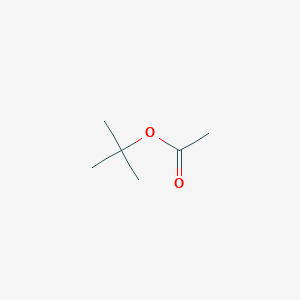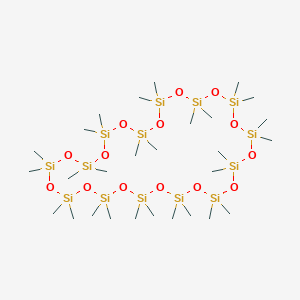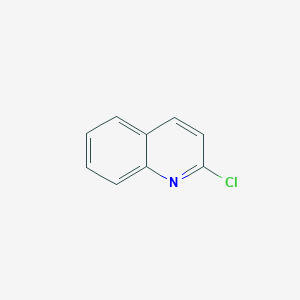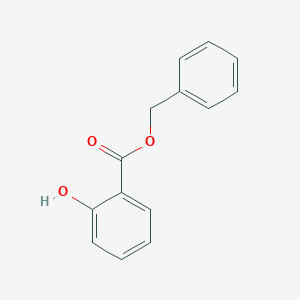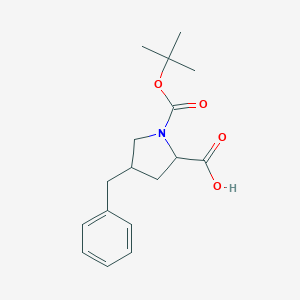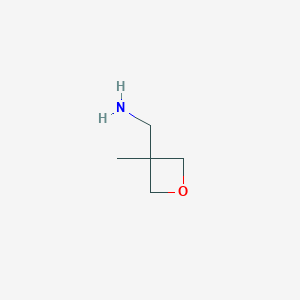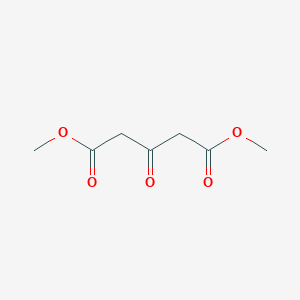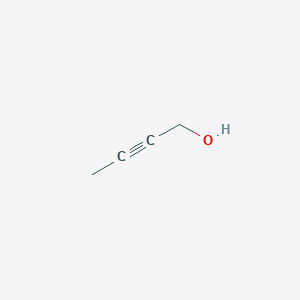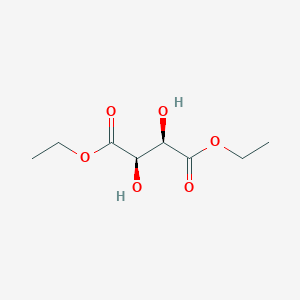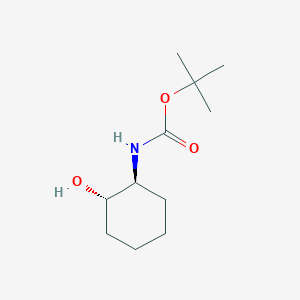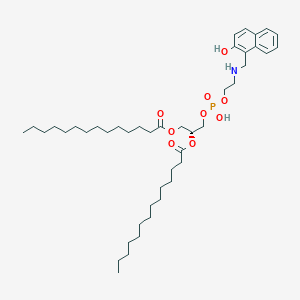
N-(1-(2-Naphthol))phosphatidylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-Naphthol))phosphatidylethanolamine, also known as N-(1-naphthyl)phosphatidylethanolamine (N-NPE), is a phospholipid molecule that has been extensively studied for its potential applications in scientific research. This compound has shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(1-(2-Naphthol))phosphatidylethanolamineNPE involves its interaction with various proteins and enzymes in the cell membrane. It has been shown to bind to the phospholipid-binding domains of proteins, such as annexin A2 and protein kinase C, and modulate their activity. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to affect the lipid composition of the cell membrane, which can alter the activity of membrane-associated enzymes.
Effets Biochimiques Et Physiologiques
N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of protein activity, and the alteration of cell membrane properties. It has been shown to inhibit the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in lipid metabolism and signal transduction. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been shown to affect the fluidity and curvature of the cell membrane, which can impact various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-(2-Naphthol))phosphatidylethanolamineNPE in lab experiments is its ability to selectively modulate the activity of specific enzymes and proteins. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE can be used as a fluorescent probe to study the localization and dynamics of phospholipids in cells. However, one limitation of using N-(1-(2-Naphthol))phosphatidylethanolamineNPE is its potential toxicity at high concentrations, which can impact cell viability.
Orientations Futures
There are several future directions for the study of N-(1-(2-Naphthol))phosphatidylethanolamineNPE. One area of interest is the development of new synthetic methods for producing N-(1-(2-Naphthol))phosphatidylethanolamineNPE and related compounds. Additionally, further research is needed to elucidate the specific mechanisms by which N-(1-(2-Naphthol))phosphatidylethanolamineNPE modulates the activity of enzymes and proteins in the cell membrane. Finally, the potential therapeutic applications of N-(1-(2-Naphthol))phosphatidylethanolamineNPE in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, N-(1-(2-Naphthol))phosphatidylethanolamine(1-(2-Naphthol))phosphatidylethanolamine is a valuable tool for studying various biological processes. Its unique biochemical and physiological effects make it a valuable tool for studying membrane trafficking, lipid metabolism, and signal transduction. While there are limitations to its use in lab experiments, the future directions for the study of N-(1-(2-Naphthol))phosphatidylethanolamineNPE are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(1-(2-Naphthol))phosphatidylethanolamineNPE involves the reaction of 1-naphthol with phosphatidylethanolamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The resulting product is a yellowish-brown powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been used in various scientific research applications, including membrane trafficking, lipid metabolism, and signal transduction. It has been shown to modulate the activity of various enzymes, such as phospholipase C and phosphatidylinositol 3-kinase, which are involved in these processes. Additionally, N-(1-(2-Naphthol))phosphatidylethanolamineNPE has been used as a fluorescent probe to study the localization and dynamics of phospholipids in cells.
Propriétés
Numéro CAS |
143023-13-6 |
|---|---|
Nom du produit |
N-(1-(2-Naphthol))phosphatidylethanolamine |
Formule moléculaire |
C44H74NO9P |
Poids moléculaire |
792 g/mol |
Nom IUPAC |
[(2R)-3-[hydroxy-[2-[(2-hydroxynaphthalen-1-yl)methylamino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C44H74NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-29-43(47)51-36-39(54-44(48)30-24-22-20-18-16-14-12-10-8-6-4-2)37-53-55(49,50)52-34-33-45-35-41-40-28-26-25-27-38(40)31-32-42(41)46/h25-28,31-32,39,45-46H,3-24,29-30,33-37H2,1-2H3,(H,49,50)/t39-/m1/s1 |
Clé InChI |
PCFOFASKIGESDV-LDLOPFEMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC1=C(C=CC2=CC=CC=C21)O)OC(=O)CCCCCCCCCCCCC |
Autres numéros CAS |
143023-13-6 |
Synonymes |
1-NPTEA N-(1-(2-naphthol))phosphatidylethanolamine N-(1-(2-naphthol))phosphatidylethanolamine, 1,2-dioleyl cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



